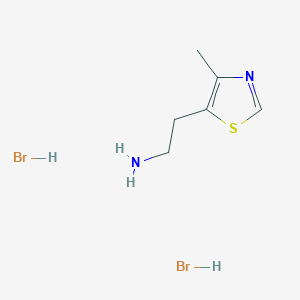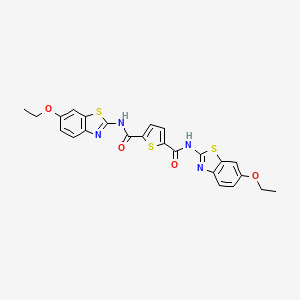![molecular formula C27H21F3N6O3S3 B2552048 2-{[4,6-ビス({[(4-フルオロフェニル)カルバモイル]メチル}スルファニル)-1,3,5-トリアジン-2-イル]スルファニル}-N-(4-フルオロフェニル)アセトアミド CAS No. 298218-16-3](/img/structure/B2552048.png)
2-{[4,6-ビス({[(4-フルオロフェニル)カルバモイル]メチル}スルファニル)-1,3,5-トリアジン-2-イル]スルファニル}-N-(4-フルオロフェニル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4,6-bis({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound characterized by the presence of multiple functional groups, including triazine, sulfanyl, and fluorophenyl groups
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of fluorophenyl groups suggests possible applications in drug design, as fluorine atoms often enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry
In industrial applications, this compound could be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,6-bis({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Sulfanyl Groups: The sulfanyl groups are introduced via nucleophilic substitution reactions, where thiol-containing compounds react with the triazine core.
Attachment of Fluorophenyl Groups: The fluorophenyl groups are attached through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic fluorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
作用機序
The mechanism of action of 2-{[4,6-bis({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for a range of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
類似化合物との比較
Similar Compounds
- 2-{[4,6-bis({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
- 2-{[4,6-bis({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide
Uniqueness
The uniqueness of 2-{[4,6-bis({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide lies in the presence of fluorine atoms, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form strong interactions with biological targets.
特性
IUPAC Name |
2-[[4,6-bis[[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl]-1,3,5-triazin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21F3N6O3S3/c28-16-1-7-19(8-2-16)31-22(37)13-40-25-34-26(41-14-23(38)32-20-9-3-17(29)4-10-20)36-27(35-25)42-15-24(39)33-21-11-5-18(30)6-12-21/h1-12H,13-15H2,(H,31,37)(H,32,38)(H,33,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBYQUWHMUOYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC(=NC(=N2)SCC(=O)NC3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21F3N6O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2551967.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2551970.png)
![Dimethyl 2-[2-(3-chlorophenyl)hydrazono]-3-oxopentanedioate](/img/structure/B2551974.png)


![2,3-dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2551979.png)

![3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid](/img/structure/B2551982.png)

![1-[(3R,5S)-3,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2551984.png)



